Dalbavancin MIC90 Against MRSA: 0.094 μg/mL vs. Vancomycin 2 μg/mL (21-Fold Superior Potency)
In a 2023 study evaluating 124 clinical MRSA isolates from SSTI patients, dalbavancin exhibited a MIC90 of 0.094 μg/mL, representing a 21.3-fold improvement in potency compared to vancomycin (MIC90 = 2 μg/mL). Dalbavancin MIC50 was 0.064 μg/mL versus vancomycin MIC50 of 1 μg/mL [1]. An international surveillance study of 4,648 staphylococcal isolates confirmed dalbavancin was 16- to 32-fold more potent than vancomycin (MIC90, 0.06 versus 2 mg/L) [2]. Dalbavancin also demonstrated superior potency to teicoplanin, with MIC50 values of 0.06 μg/mL versus 0.5 μg/mL for teicoplanin [3].
| Evidence Dimension | In vitro potency (MIC90) |
|---|---|
| Target Compound Data | Dalbavancin MIC90 = 0.094 μg/mL (MRSA clinical isolates, n=124) |
| Comparator Or Baseline | Vancomycin MIC90 = 2 μg/mL |
| Quantified Difference | 21.3-fold lower MIC90 (0.094 vs 2 μg/mL); MIC50 0.064 vs 1 μg/mL |
| Conditions | Broth microdilution / MIC Test Strip, 124 MRSA clinical isolates from SSTI patients, 2020-2022 |
Why This Matters
This 21-fold potency advantage ensures reliable coverage of MRSA at lower drug concentrations, reducing the likelihood of subtherapeutic exposure and providing a pharmacodynamic margin that supports infrequent dosing regimens.
- [1] Giannella M, et al. In Vitro Activities of Ceftobiprole, Dalbavancin, Tedizolid and Comparators against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus Associated with Skin and Soft Tissue Infections. Antibiotics (Basel). 2023 May 12;12(5):900. doi: 10.3390/antibiotics12050900. View Source
- [2] Streit JM, Sader HS, Fritsche TR, Jones RN. Antimicrobial Spectrum and Potency of Dalbavancin Tested Against Clinical Isolates from Europe and North America (2003): Initial Results from an International Surveillance Protocol. J Chemother. 2005 Dec;17(6):593-600. doi: 10.1179/joc.2005.17.6.593. View Source
- [3] Biedenbach DJ, Ross JE, Fritsche TR, Sader HS, Jones RN. Multicenter evaluation of the in vitro activity of dalbavancin tested against staphylococci and streptococci in 5 European countries: results from the DECIDE Surveillance Program (2007). Diagn Microbiol Infect Dis. 2009 Jun;64(2):177-84. doi: 10.1016/j.diagmicrobio.2008.12.019. View Source
